molecular formula C6H14O7 B12065797 2,3,4,5,6-Pentahydroxyhexanal;hydrate

2,3,4,5,6-Pentahydroxyhexanal;hydrate

Cat. No.: B12065797
M. Wt: 198.17 g/mol
InChI Key: SPFMQWBKVUQXJV-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentahydroxyhexanal hydrate, systematically named (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal hydrate, is the monohydrate form of D-glucose, a fundamental monosaccharide in biochemistry. Its molecular formula is C₆H₁₄O₇ (anhydrous: C₆H₁₂O₆), with a molecular weight of 198.17 g/mol . Structurally, it features an aldehyde group at position 1 and five hydroxyl groups across the carbon chain, forming a polyhydroxyaldehyde. The hydrate form includes one water molecule, enhancing its stability and solubility in aqueous environments .

This compound is widely utilized in pharmaceuticals (e.g., intravenous solutions), food industries (as a sweetener), and biotechnology due to its role in cellular energy metabolism . Its stereochemistry (D-configuration) is critical for biological activity, distinguishing it from non-natural isomers like L-glucose .

Properties

IUPAC Name

2,3,4,5,6-pentahydroxyhexanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMQWBKVUQXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-10-1
Record name α-D-Glucopyranose, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

a. Synthetic Routes: Glucose can be synthesized through several methods:

    Photosynthesis: In plants, glucose is produced via photosynthesis, where carbon dioxide and water are converted into glucose using sunlight and chlorophyll.

    Chemical Synthesis: In the laboratory, glucose can be synthesized from other carbohydrates or by reducing glucose derivatives.

b. Industrial Production: The industrial production of glucose involves enzymatic hydrolysis of starch (usually from corn or potatoes). The process yields glucose syrup, which contains varying amounts of glucose and other saccharides.

Chemical Reactions Analysis

Types of Reactions: Glucose undergoes various chemical reactions:

    Oxidation: Glucose can be oxidized to form gluconic acid or other oxidation products.

    Reduction: It can be reduced to sorbitol or other polyols.

    Substitution: Glucose derivatives participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid, bromine water, and silver oxide.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Various reagents, such as acetyl chloride or bromine, can be used.

Major Products:
  • Oxidation: Gluconic acid
  • Reduction: Sorbitol
  • Substitution: Glucose derivatives (e.g., glucose pentaacetate)

Scientific Research Applications

Glucose has diverse applications:

    Biochemistry: It serves as a fundamental substrate for glycolysis, a central metabolic pathway.

    Medicine: Glucose is used intravenously to treat hypoglycemia and provide energy during medical emergencies.

    Industry: Glucose is a key component in food, pharmaceuticals, and fermentation processes.

Mechanism of Action

Glucose’s primary mechanism of action lies in its role as an energy source. It enters glycolysis, where it is broken down to produce ATP (adenosine triphosphate), the cell’s energy currency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicative differences between 2,3,4,5,6-pentahydroxyhexanal hydrate and related compounds:

Compound Name Molecular Formula Functional Groups Applications Physical Properties Key References
2,3,4,5,6-Pentahydroxyhexanal hydrate
(D-Glucose monohydrate)
C₆H₁₄O₇ Aldehyde, hydroxyl, hydrate Pharmaceuticals, food additive, IV therapy White crystalline powder, water-soluble
D-Glucose (anhydrous) C₆H₁₂O₆ Aldehyde, hydroxyl Sweetener, metabolic energy source White powder, hygroscopic
Gluconic acid
(2,3,4,5,6-Pentahydroxyhexanoic acid)
C₆H₁₂O₇ Carboxylic acid, hydroxyl Food preservative, chelating agent, construction Clear liquid or crystals, water-soluble
Sodium croscarmellose
(Cellulose derivative)
(C₈H₁₆O₈)ₙ Cross-linked cellulose, acetate Tablet disintegrant (pharmaceuticals) White powder, high swelling capacity
Altronic acid C₆H₁₂O₇ Carboxylic acid, hydroxyl (isomer) Biochemical research Crystalline solid

Structural and Functional Differences

  • Hydrate vs. Anhydrous Glucose : The hydrate form includes a water molecule, improving stability and dissolution kinetics compared to anhydrous glucose .
  • Gluconic Acid : Substitutes the aldehyde group of glucose with a carboxylic acid (-COOH), enabling chelation of metal ions (e.g., in lithium battery recycling) .
  • Sodium Croscarmellose : A cellulose-derived polymer modified with sodium acetate groups; lacks the aldehyde moiety and functions as a superdisintegrant in tablets .
  • Altronic Acid : A stereoisomer of gluconic acid with distinct hydroxyl group orientations, impacting reactivity and biological interactions .

Research Findings

  • Anti-Dengue Potential: D-Glucose hydrate was identified as a competitive inhibitor of human hexokinase II (HKII) in computational studies, suggesting utility in antiviral drug development .
  • Chelation Applications : Gluconic acid’s carboxyl group enables efficient metal leaching (e.g., from spent lithium-ion batteries) due to its low toxicity and biodegradability .
  • Pharmaceutical Disintegration : Sodium croscarmellose’s swelling properties facilitate rapid tablet breakdown in aqueous environments, critical for drug bioavailability .

Data Tables

Physicochemical Properties

Property 2,3,4,5,6-Pentahydroxyhexanal Hydrate Gluconic Acid Sodium Croscarmellose
Solubility in Water High High Swells, forms gel
Melting Point 83°C (decomposes) ~131°C N/A (polymer)
Hygroscopicity Moderate Low Low
Key Functional Group Aldehyde + hydrate Carboxylic acid Acetate + cellulose

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